Ethyl 2,2-dimethyl-6-thiocyanohexanate
Description
Ethyl 2,2-dimethyl-6-thiocyanohexanate is an organic ester characterized by a thiocyano (-SCN) functional group at the 6th position of a hexanate backbone, with two methyl groups at the 2nd position and an ethyl ester moiety. Its synthesis likely involves thiocyanation of a pre-formed ester or alkylation of a thiocyanate precursor, though mechanistic details remain speculative without direct data .
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-6-thiocyanatohexanoate |
InChI |
InChI=1S/C11H19NO2S/c1-4-14-10(13)11(2,3)7-5-6-8-15-9-12/h4-8H2,1-3H3 |
InChI Key |
DEEAZXVXSQTHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
Ethyl 2,2-dimethyl-6-thiocyanohexanate can be compared to three primary categories of compounds:
Thiocyano Esters with Varying Substituents Ethyl 6-Thiocyanohexanoate (lacking 2,2-dimethyl groups): The absence of methyl groups reduces steric hindrance, likely enhancing reactivity in nucleophilic substitutions or cyclization reactions. For example, thiocyanate derivatives are known to react with hydrazonoyl halides to form thiadiazoles, as demonstrated in the synthesis of 3-phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (MW: 547.65) . The dimethyl groups in the target compound may slow such reactions due to steric effects.
Cyano (-CN) Substituted Esters Ethyl 2,2-Dimethyl-6-cyanohexanate: Replacing -SCN with -CN increases polarity and reduces bulkiness.
Thiol (-SH) or Sulfide (-S-) Containing Esters Ethyl 2,2-Dimethyl-6-mercaptohexanate: The -SH group is more nucleophilic but less stable than -SCN. Thiocyano derivatives may offer a balance between reactivity and storage stability.
Impact of Substituents on Physicochemical Properties
- Steric Effects: The 2,2-dimethyl groups in the target compound likely reduce conformational flexibility and hinder access to the thiocyano group in reactions, contrasting with linear analogs like Hexamethylene diisocyanate (CAS: 822-06-0), where the absence of bulky groups facilitates reactivity with amines or alcohols .
Reactivity Profile
- Cyclization Reactions: Thiocyano groups participate in heterocycle formation, as evidenced by the synthesis of thiadiazole derivatives (e.g., 70% yield for compound 7h in ethanol) . The dimethyl groups in this compound may necessitate harsher conditions (e.g., higher temperatures or prolonged reaction times) for similar transformations.
- Nucleophilic Substitution : The -SCN group can act as a leaving group in SN2 reactions, though steric hindrance from dimethyl groups may favor elimination over substitution.
Data Tables
Table 1: Structural Comparison of Thiocyano-Containing Compounds
Table 2: Reactivity Comparison of Thiocyano Derivatives
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